Benzoic acid, 4-butylamino-2-ethoxy-, 2-(diethylamino)ethyl ester

Description

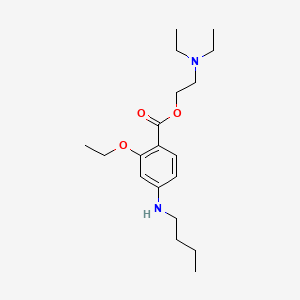

Benzoic acid, 4-butylamino-2-ethoxy-, 2-(diethylamino)ethyl ester is a synthetic benzoic acid derivative with a complex substitution pattern. Structurally, it features:

- A 4-butylamino group (a butyl chain attached to the aromatic ring via an amine).

- A 2-ethoxy substituent (ethoxy group at the ortho position).

- A 2-(diethylamino)ethyl ester moiety, which confers solubility and pharmacological activity.

Properties

CAS No. |

53352-75-3 |

|---|---|

Molecular Formula |

C19H32N2O3 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-(butylamino)-2-ethoxybenzoate |

InChI |

InChI=1S/C19H32N2O3/c1-5-9-12-20-16-10-11-17(18(15-16)23-8-4)19(22)24-14-13-21(6-2)7-3/h10-11,15,20H,5-9,12-14H2,1-4H3 |

InChI Key |

PJAVBVIWGYXOMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate typically involves the reaction of 4-(butylamino)benzoic acid with 2-diethylaminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its use as a local anesthetic and in pain management.

Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind effectively to these channels, inhibiting their function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents on Benzoic Acid | Ester Group | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|---|

| Target Compound: 4-Butylamino-2-ethoxy- derivative | 4-butylamino, 2-ethoxy | 2-(diethylamino)ethyl | Not explicitly provided* | Not provided | Dual alkylamino and ethoxy groups |

| Oxybuprocaine (Benzoic acid, 4-amino-3-butoxy-) | 4-amino, 3-butoxy | 2-(diethylamino)ethyl | C₁₇H₂₈N₂O₃ | 99-43-4 | Local anesthetic; amino + alkoxy |

| Tetracaine | 4-butylamino | 2-(dimethylamino)ethyl | C₁₅H₂₄N₂O₂ | 94-24-6 | Longer action due to dimethylamino |

| Dibucaine | 2-butoxyquinoline-4-carboxylic acid | Diethylaminoethylamide | C₂₀H₂₉N₃O₂ | 85-79-0 | High lipid solubility |

| Ethyl 4-[[2-(dimethylamino)acetyl]amino]benzoate | 4-[[2-(dimethylamino)acetyl]amino] | Ethyl ester | C₁₄H₁₉N₃O₃ | 78448-04-1 | Acetylated amino group |

*Note: The target compound’s molecular formula can be inferred as ~C₁₉H₃₁N₃O₃ based on substituents.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

Metabolic Stability

- Compounds with diethylaminoethyl esters (e.g., oxybuprocaine) show faster systemic clearance than dimethylamino analogues (e.g., tetracaine) due to differences in enzymatic hydrolysis .

Critical Analysis of Structural Modifications

- 4-Substitution: Butylamino groups enhance receptor binding affinity in local anesthetics compared to smaller alkyl chains (e.g., methyl in benzocaine) .

- 2-Ethoxy vs. 2-Methoxy : Ethoxy substituents improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .

- Ester Group: Diethylaminoethyl esters balance lipophilicity and hydrolysis rates, making them superior to pyrrolidinyl or propylamino variants in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound?

- Methodological Answer : The compound can be synthesized via a two-step esterification process. First, activate the carboxylic acid group of 4-butylamino-2-ethoxy-benzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Second, react the activated intermediate with 2-(diethylamino)ethanol under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures high yield and purity. Similar protocols are validated for structurally related esters, such as nitrobenzoate intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm.

- NMR : ¹H NMR (CDCl₃, 400 MHz) should confirm esterification via signals at δ 4.2–4.4 ppm (OCH₂CH₂N) and δ 1.2–1.4 ppm (diethylamino group).

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 349.2). Cross-reference with NIST mass spectral libraries for fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?

- Methodological Answer :

- Variable Control : Ensure sample purity via recrystallization or preparative TLC. Contaminants (e.g., residual solvents) often cause discrepancies.

- Multi-Technique Validation : Combine ¹³C NMR DEPT experiments to distinguish CH₃/CH₂ groups and IR spectroscopy (carbonyl stretch ~1720 cm⁻¹ for ester). For ambiguous signals, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with computational chemistry tools (e.g., DFT-predicted IR/NMR spectra) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., propylamino instead of butylamino) or ester groups (e.g., morpholinoethyl instead of diethylaminoethyl).

- Biological Assays : Test analogs in in vitro models (e.g., receptor-binding assays or enzymatic inhibition studies) to correlate substituent effects with activity. Pharmacological data from structurally related esters (e.g., tetracaine’s sodium channel blocking activity) can guide target selection .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For hydrolytic stability, compare ester bond cleavage rates in aqueous vs. nonpolar solvents. Reference safety data for handling recommendations (e.g., storage at -20°C under nitrogen) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for ion channel studies) and control for assay variables (e.g., incubation time, DMSO concentration).

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-reference with physicochemical properties (e.g., logP, PSA) to explain variability in membrane permeability .

Method Optimization

Q. What strategies improve yield in large-scale (>10 g) synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., DMAP or HOBt) to enhance coupling efficiency.

- Solvent Optimization : Replace THF with DMF for better solubility of intermediates.

- Process Monitoring : Use inline FTIR to track reaction progress and minimize side products. Pilot studies on related esters (e.g., procaine intermediates) suggest yields >85% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.